molecular formula C25H26N2O6 B11217509 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide

Cat. No.: B11217509
M. Wt: 450.5 g/mol
InChI Key: OJTITPHWNVTSGM-CVKSISIWSA-N
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Description

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes multiple methoxy groups and a benzyloxy substituent. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 3,4,5-trimethoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide is unique due to its specific combination of methoxy and benzyloxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C25H26N2O6/c1-29-21-12-18(10-11-20(21)33-16-17-8-6-5-7-9-17)15-26-27-25(28)19-13-22(30-2)24(32-4)23(14-19)31-3/h5-15H,16H2,1-4H3,(H,27,28)/b26-15+

InChI Key

OJTITPHWNVTSGM-CVKSISIWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

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